molecular formula C20H15ClN4OS B2590297 2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 920202-35-3

2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2590297
CAS No.: 920202-35-3
M. Wt: 394.88
InChI Key: MGKJHGMISIHKKQ-UHFFFAOYSA-N
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Description

“2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide” is a compound with the molecular formula C20H15ClN4OS and a molecular weight of 394.88. It is part of the benzodiazepine class of compounds, which are known for their wide range of biological activities .


Synthesis Analysis

While specific synthesis information for this compound is not available, benzodiazepines are typically synthesized through cyclocondensation reactions . A Chinese source suggests a possible synthesis pathway involving a reaction between 3-amino-2-chloropyridine and o-nitrobenzoyl chloride in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazepine core, which is a bicyclic structure consisting of a benzene ring fused to a diazepine (seven-membered) ring. The compound also contains a thioether (R-S-R’) group and an acetamide (CH3CONH2) group.


Physical and Chemical Properties Analysis

The compound appears as light yellow crystals . Other physical and chemical properties such as solubility, density, and refractive index are not available in the retrieved sources.

Scientific Research Applications

Antiviral Applications

  • Novel non-nucleoside inhibitors, including derivatives of pyrido[2,3-b][1,4]benzodiazepinones and dipyrido[3,2-b:2',3'-e][1,4]diazepinones, have been found to inhibit HIV-1 reverse transcriptase, with nevirapine being a potent and selective non-nucleoside inhibitor chosen for clinical evaluation (Hargrave et al., 1991).
  • Arylpyrido-diazepine and -thiodiazepine derivatives, such as pyridobenzothiodiazepindioxides and arylpiridodiazepines, have shown potent and highly selective inhibition of HIV-1 replication, effective against various HIV-1 strains including those resistant to AZT (Bellarosa et al., 1996).

Antitumor Applications

  • Quinolino[3,2-d][1]benzazepines and pyrido[3,2-d][1]benzazepines have shown significant in vitro antitumor activity, with notable activity and selectivity for renal cancer cell lines (Link & Kunick, 1998).
  • Certain novel 2,4-diarylpyrido[3,2-d][1]benzazepin-6-ones and -thiones exhibit considerable cytotoxicity for tumor cells (Link & Kunick, 1998).

Synthetic Applications

  • The synthesis of various diazepines, including 10,11-Dihydro-5H-pyrrolo[1,2-a][1,4]-benzodiazepin-11-one and 10,11-Dihydro-4H-thieno[2,3-e]pyrrolo[1,2-a][1,4]diazepin-10-one, through intramolecular cyclisation of carbonylazides, presents a convenient synthetic route (Daich, Považanec, & Decroix, 1991).

Photovoltaic and Optical Applications

  • Benzothiazolinone acetamide analogs have been investigated for their photovoltaic efficiency and non-linear optical activity. These compounds show good light harvesting efficiency and potential for use in dye-sensitized solar cells (Mary et al., 2020).

Future Directions

Benzodiazepines have been recognized to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Therefore, future research could focus on exploring these potential applications for this specific compound.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(11H-pyrido[2,3-b][1,4]benzodiazepin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15-7-1-2-8-16(15)24-19-17(25-20)9-4-10-22-19/h1-11H,12H2,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKJHGMISIHKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=C(N2)N=CC=C3)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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